molecular formula C12H14BrNO4S B7818080 1-(2-Bromobenzenesulfonyl)piperidine-4-carboxylic acid

1-(2-Bromobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B7818080
M. Wt: 348.21 g/mol
InChI Key: KTYCJMXADIRTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound characterized by its bromobenzene sulfonyl group attached to a piperidine ring, which is further substituted with a carboxylic acid group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromobenzenesulfonyl chloride and piperidine-4-carboxylic acid.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under anhydrous conditions. The temperature is maintained at around 0°C to room temperature.

  • Catalysts: No specific catalysts are required, but the reaction may be facilitated by the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods:

  • Scale-Up: The reaction is scaled up using industrial reactors, maintaining strict control over temperature and solvent quality.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form a carboxylate salt.

  • Reduction: The bromobenzene sulfonyl group can undergo reduction to form a corresponding amine.

  • Substitution: The bromine atom in the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromium trioxide are used, often in an acidic medium.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Various nucleophiles can be used, such as sodium cyanide for nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Piperidine-4-carboxylate.

  • Reduction: Piperidine-4-amine.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activity, including enzyme inhibition.

  • Medicine: Studied for its pharmacological properties, such as anti-inflammatory and analgesic effects.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or interacting with cellular pathways to modulate biological processes.

Comparison with Similar Compounds

  • 2-Bromobenzenesulfonyl chloride: Similar in structure but lacks the piperidine ring.

  • Piperidine-4-carboxylic acid: Lacks the bromobenzene sulfonyl group.

  • Other Bromobenzene Derivatives: Similar in having a bromobenzene group but differ in the attached functional groups.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(2-bromophenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYCJMXADIRTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.